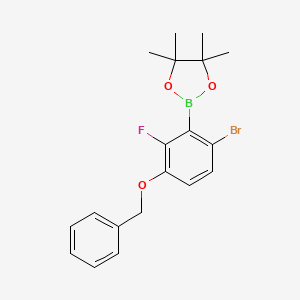

3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid pinacol ester

CAS No.: 2121514-90-5

Cat. No.: VC11682394

Molecular Formula: C19H21BBrFO3

Molecular Weight: 407.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2121514-90-5 |

|---|---|

| Molecular Formula | C19H21BBrFO3 |

| Molecular Weight | 407.1 g/mol |

| IUPAC Name | 2-(6-bromo-2-fluoro-3-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C19H21BBrFO3/c1-18(2)19(3,4)25-20(24-18)16-14(21)10-11-15(17(16)22)23-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3 |

| Standard InChI Key | GCZDXELPQZNTSJ-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)OCC3=CC=CC=C3)Br |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)OCC3=CC=CC=C3)Br |

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Architecture

The IUPAC name 2-(3-(benzyloxy)-6-bromo-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane precisely describes its structure:

-

A phenyl ring substituted at position 2 with fluorine, position 3 with a benzyloxy group (-OCHCH), and position 6 with bromine

-

A pinacol boronate ester (1,3,2-dioxaborolane) protecting group at position 1 of the aromatic ring

The three-dimensional conformation remains computationally challenging due to the presence of heavy atoms (Br) and flexible benzyloxy substituents, as evidenced by similar structures where MMFF94 force fields fail to generate conformers .

Table 1: Key Physicochemical Properties

*Values extrapolated from structurally analogous compounds

Synthetic Methodologies

Primary Synthesis Route

While explicit protocols for this specific compound remain unpublished, established methods for analogous pinacol boronic esters suggest a multi-step approach:

-

Directed ortho-metalation: Fluorine directs lithiation at position 2 of 3-benzyloxybromobenzene, followed by quenching with triisopropyl borate

-

Pinacol protection: Reaction with pinacol (2,3-dimethyl-2,3-butanediol) under Dean-Stark conditions yields the stabilized boronic ester

Critical challenges include:

-

Regioselective bromination at position 6 without cleaving the benzyl ether

-

Minimizing protodeboronation during purification, a known issue in radical-mediated transformations

Purification and Characterization

Industrial-scale purification typically employs:

Key spectral signatures:

-

: δ ~30 ppm (characteristic of sp-hybridized boron)

-

:

Reactivity and Functional Group Transformations

Suzuki-Miyaura Cross-Coupling

The compound serves as a versatile coupling partner in palladium-catalyzed reactions:

-

Bromo→Functional Group Exchange: Retains bromine for subsequent cross-couplings while participating via boronate

-

Orthogonal Reactivity: Fluorine and benzyloxy groups remain inert under standard Suzuki conditions (aqueous NaCO, Pd(PPh))

Protodeboronation Pathways

Recent advances in radical-mediated protodeboronation enable selective C-B bond cleavage:

-

Application Potential: Could convert this compound to 3-benzyloxy-6-bromo-2-fluorobenzene, though literature precedence requires verification

Pharmaceutical and Materials Science Applications

Drug Intermediate Synthesis

The structural motif appears in:

-

Kinase Inhibitors: Boronic esters enhance binding to ATP pockets via B–O interactions

-

Proteasome Inhibitors: Arylboronates mimic peptide transition states in 20S proteasome

Polymer Chemistry

Incorporation into conjugated polymers enhances:

-

Electron Transport Properties: Bromine enables further functionalization via Stille couplings

-

Thermal Stability: Pinacol protection prevents boronic acid self-condensation during polymerization

Future Research Directions

Unresolved Synthetic Challenges

-

Enantioselective Functionalization: Developing catalytic asymmetric methods for C–B bond formation

-

Radical Borylation: Leveraging bromine as a radical leaving group in metal-free transformations

Emerging Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume